![molecular formula C11H12ClN3O B11733300 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)
1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chlorophénoxy)méthyl]-5-méthyl-1H-pyrazol-3-amine est un composé chimique de formule moléculaire C11H12ClN3O. Il appartient à la famille des pyrazoles, connue pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-[(3-chlorophénoxy)méthyl]-5-méthyl-1H-pyrazol-3-amine implique généralement la réaction du 3-chlorophénol avec le formaldéhyde pour former le 3-chlorophénoxyméthanol. Cet intermédiaire est ensuite mis à réagir avec la 5-méthyl-1H-pyrazol-3-amine dans des conditions basiques pour obtenir le composé souhaité. Les conditions de réaction comprennent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium et un solvant comme l'éthanol ou le méthanol.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-[(3-chlorophénoxy)méthyl]-5-méthyl-1H-pyrazol-3-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie chlorophénoxy, à l'aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés :
Oxydation : Formation d'oxydes ou de dérivés hydroxylés correspondants.
Réduction : Formation de dérivés aminés réduits.
Substitution : Formation de dérivés phénoxy substitués.
Applications de recherche scientifique
Le 1-[(3-chlorophénoxy)méthyl]-5-méthyl-1H-pyrazol-3-amine présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme composé potentiel pour le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de produits agrochimiques, en particulier comme précurseur d'herbicides et de pesticides.
Mécanisme d'action
Le mécanisme d'action du 1-[(3-chlorophénoxy)méthyl]-5-méthyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé est supposé inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Par exemple, il peut inhiber l'acétylcholinestérase, ce qui entraîne une augmentation des niveaux d'acétylcholine dans la fente synaptique, ce qui peut avoir divers effets physiologiques.
Composés similaires :
5-[(4-chlorophénoxy)méthyl]-1,3,4-oxadiazole-2-thiol : Connu pour ses activités antimicrobiennes et inhibitrices d'enzymes.
Dérivés de 3-chloropyridin-2-yl-1H-pyrazole : Exhibe une activité larvicide et est utilisé dans le développement de pesticides.
Unicité : Le 1-[(3-chlorophénoxy)méthyl]-5-méthyl-1H-pyrazol-3-amine est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des activités biologiques distinctes.
Applications De Recherche Scientifique
1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and enzyme inhibitory activities.
3-chloropyridin-2-yl-1H-pyrazole derivatives: Exhibits larvicidal activity and is used in pesticide development.
Uniqueness: 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct biological activities
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
1-[(3-chlorophenoxy)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-8-5-11(13)14-15(8)7-16-10-4-2-3-9(12)6-10/h2-6H,7H2,1H3,(H2,13,14) |
Clé InChI |
JGMIOFBGILBMMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1COC2=CC(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)
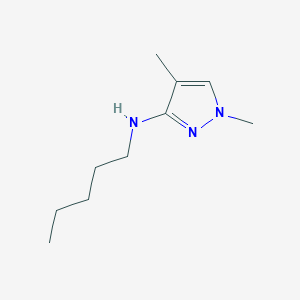
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)
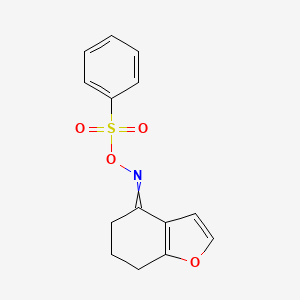
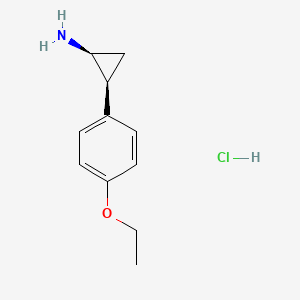
![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
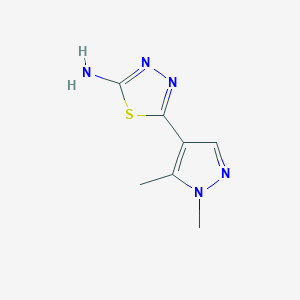


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)
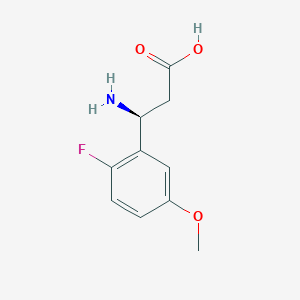
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733303.png)
![3-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733307.png)
